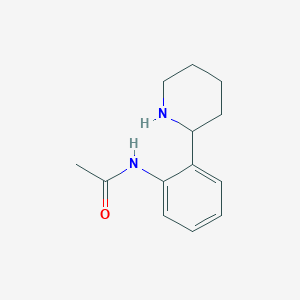

N-(2-(Piperidin-2-yl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(2-piperidin-2-ylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-10(16)15-13-8-3-2-6-11(13)12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9H2,1H3,(H,15,16) |

InChI Key |

WNAXKWJXYXIQER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Enantioselective and Diastereoselective Synthesis of N-(2-(Piperidin-2-yl)phenyl)acetamide and its Stereoisomers

The asymmetric synthesis of this molecule requires precise control over the formation of the piperidine (B6355638) ring and the installation of the acetamide (B32628) side chain.

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. For a compound like this compound, resolution can be applied to a suitable precursor.

The formation of diastereomeric salts is a widely used technique for the resolution of racemic amines and carboxylic acids. In the context of synthesizing enantiomerically pure this compound, a racemic precursor such as 2-(2-aminophenyl)piperidine could be resolved. This is achieved by reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

A pertinent example from the literature, although not for the exact target molecule, is the resolution of racemic ethyl nipecotate, a precursor to many piperidine-containing compounds. The process involves reacting the racemic mixture with a resolving agent like di-benzoyl-L-tartaric acid or (S)-mandelic acid. rsc.orgresearchgate.net The resulting diastereomeric salts can be separated due to their differential solubility in a given solvent system. rsc.orgresearchgate.net For instance, when racemic ethyl nipecotate is treated with di-benzoyl-L-tartaric acid, the salt containing the (S)-enantiomer can be selectively precipitated and isolated. rsc.org Subsequent liberation of the free base from the isolated salt provides the enantiomerically enriched piperidine derivative. rsc.org This strategy could be hypothetically applied to a suitable amino-precursor of this compound.

Table 1: Chiral Resolving Agents for Piperidine Derivatives

| Resolving Agent | Target Moiety | Reference |

|---|---|---|

| Di-benzoyl-L-tartaric acid | Racemic ethyl nipecotate | rsc.orgresearchgate.net |

| Di-benzoyl-D-tartaric acid | Racemic ethyl nipecotate | rsc.orgresearchgate.net |

| (S)-Mandelic acid | Racemic ethyl nipecotate | rsc.orgresearchgate.net |

| (R)-Mandelic acid | Racemic ethyl nipecotate | rsc.orgresearchgate.net |

The stereoselective construction of the piperidine ring is a cornerstone of modern heterocyclic chemistry. Various methods have been developed to control the stereochemistry of substituents on the piperidine core.

One powerful approach is the use of intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized product. For instance, intramolecular Michael-type reactions involving β'-amino-α,β-unsaturated ketones have been utilized to prepare 2-mono- and 2,6-disubstituted piperidines with high diastereoselectivity. researchgate.net

Another elegant strategy is the aza-Prins cyclization. This reaction involves the acid-mediated cyclization of a homoallylic amine onto an iminium ion, which can be generated in situ from an aldehyde and an amine. The stereochemical outcome of the cyclization can be controlled by the use of chiral auxiliaries or catalysts, leading to the formation of highly substituted piperidines in a stereoselective manner. usm.edu

Furthermore, transition metal-catalyzed cyclizations, such as the iridium-catalyzed allylic cyclization, have emerged as powerful tools for the synthesis of enantioenriched piperidines. nih.gov These methods often allow for the selective formation of either enantiomer of the product by simply changing the chirality of the catalyst. nih.gov

A conceptual synthetic route to a 2-arylpiperidine, a key structural motif in the target molecule, can involve the cyclodehydration of an achiral aryl-delta-oxoacid with a chiral amine, such as (R)-phenylglycinol. This reaction can proceed with high stereoselectivity to yield a chiral non-racemic bicyclic lactam, which can then be further elaborated to the desired enantiomerically pure 2-arylpiperidine. nih.gov

Table 2: Stereocontrolled Cyclization Approaches for Piperidine Synthesis

| Cyclization Method | Key Features | Reference |

|---|---|---|

| Intramolecular Michael Addition | Diastereoselective formation of 2-substituted piperidines. | researchgate.net |

| Aza-Prins Cyclization | Stereoselective synthesis of 2,4,6-trisubstituted piperidines. | usm.edu |

| Iridium-Catalyzed Allylic Cyclization | Enantioselective synthesis with configurable stereochemistry based on catalyst. | nih.gov |

| Cyclodehydration with Chiral Amine | Stereoselective formation of chiral bicyclic lactam precursors. | nih.gov |

Chiral Resolution Techniques

Strategic Derivatization and Scaffold Modifications of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. The phenyl ring, the piperidine ring, and the acetamide moiety are all amenable to further functionalization.

The phenyl ring of the this compound core can be functionalized through various aromatic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents onto the ring, although the directing effects of the existing amino and piperidinyl groups would need to be considered. For example, the nitration of atenolol, a structurally related compound, has been demonstrated using nitronium tetrafluoroborate. who.int

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, represent powerful tools for the introduction of a wide range of substituents onto the phenyl ring. These reactions would typically require prior installation of a suitable handle, such as a halide or a boronic acid derivative, on the phenyl ring.

The inherent reactivity of the this compound scaffold can be exploited to construct derivatives bearing additional heterocyclic systems. For example, the amino group on the phenyl ring could serve as a nucleophile in reactions to form fused heterocyclic rings.

Furthermore, the piperidine nitrogen can be functionalized to introduce a variety of heterocyclic substituents. For example, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been prepared by the reaction of N-(piperidin-1-yl)benzenesulfonamide with various electrophilic N-aryl/aralkyl-substituted-2-bromoacetamides. who.int

Modifications to the Acetamide Linker

The acetamide linker in this compound serves as a crucial structural motif that can be chemically altered to modulate the molecule's properties. Synthetic strategies for these modifications typically involve the acylation of the precursor, 2-(piperidin-2-yl)aniline (B12114105). The core of this transformation is the reaction of the primary aromatic amine with a suitable acylating agent.

Research into analogous structures, such as N-phenylacetamide derivatives, demonstrates that a variety of acylating agents can be employed. nih.govnih.gov For instance, reacting the parent amine with different acyl chlorides or anhydrides under basic conditions, such as the Schotten-Baumann reaction, allows for the introduction of diverse functionalities. ijper.org

Potential Modifications Include:

Chain Extension/Contraction: By using acylating agents like propionyl chloride or glyoxylic acid derivatives, the length of the linker can be extended or shortened, respectively.

Substitution: Introducing substituents on the acetyl group can be achieved by using substituted acetyl chlorides, for example, 2-chloroacetyl chloride followed by nucleophilic substitution. nih.govacs.org This allows for the attachment of various functional groups, such as ethers, amines, or aromatic rings, to the alpha-carbon of the acetamide moiety. nih.gov

Cyclization: Intramolecular reactions can be designed to form cyclic structures incorporating the acetamide linker, a strategy seen in the synthesis of various heterocyclic compounds. researchgate.net

These modifications rely on well-established acylation and substitution reactions, providing a versatile toolkit for creating a library of derivatives based on the this compound scaffold.

Optimization of Synthetic Protocols and Reaction Conditions

The efficient synthesis of this compound hinges on the optimization of reaction protocols, particularly the formation of the central amide bond.

Catalytic Systems in Amide Bond Formation

The formation of an amide bond is one of the most common transformations in organic and medicinal chemistry. researchgate.netrsc.org While direct condensation of a carboxylic acid and an amine requires high temperatures, various catalytic systems have been developed to facilitate this reaction under milder conditions.

For the synthesis of this compound, the key step is the coupling of a 2-(piperidin-2-yl)aniline derivative with acetic acid or its activated form. Common catalytic approaches include:

Carbodiimide Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that readily reacts with the amine. researchgate.net

Phosphonium and Uronium Salts: Coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient for amide bond formation, often used in solid-phase and solution-phase peptide synthesis. researchgate.net

Boric Acid Catalysis: As a greener alternative, boric acid has been shown to effectively catalyze the amidation between carboxylic acids and amines, often under solvent-free conditions, which presents an environmentally benign option. researchgate.net

Biocatalysis: Enzymes, particularly lipases and proteases, are increasingly used for amide bond formation. These biocatalysts operate in aqueous or low-water systems and offer high chemo- and regioselectivity under mild, green conditions. rsc.org

Table 1: Catalytic Systems for Amide Bond Formation

| Catalyst/Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | EDC, DCC | Widely used, activates carboxylic acids. researchgate.net |

| Uronium/Phosphonium Salts | HBTU, PyBOP | High efficiency, common in peptide synthesis. researchgate.net |

| Lewis Acids | Boric Acid | Green, often solvent-free conditions. researchgate.net |

| Biocatalysts | Lipases, Proteases | High selectivity, environmentally friendly. rsc.org |

One-Pot Synthesis Strategies for Improved Efficiency

To enhance synthetic efficiency, reduce waste, and save time, one-pot strategies are highly desirable. For a molecule like this compound, a potential one-pot synthesis could involve a cascade of reactions. For example, a synthetic route could start from a precursor like 2-(pyridin-2-yl)aniline. This starting material could undergo a catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine, followed by an in-situ acylation of the aniline (B41778) nitrogen without isolating the intermediate.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. eijppr.com For the synthesis of this compound, several green strategies can be implemented. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids is a key principle. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. As discussed, catalysts for amide bond formation are central to this approach. researchgate.netmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields. This technique is an effective tool for achieving energy efficiency in organic synthesis. eijppr.comresearchgate.net

An example of a green approach would be the boric acid-catalyzed amidation of 2-(piperidin-2-yl)aniline with acetic acid under solvent-free, microwave-assisted conditions. researchgate.neteijppr.com

Spectroscopic and Structural Elucidation

The definitive identification and structural characterization of this compound rely on modern spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

This compound possesses a chiral center at the C2 position of the piperidine ring. Determining the absolute and relative stereochemistry at this center is a non-trivial task that requires advanced NMR methods.

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, identifying adjacent protons within the piperidine and phenyl rings. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the phenyl ring to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for stereochemical assignment. It detects protons that are close in space, regardless of whether they are connected through bonds. For the piperidine ring, NOE correlations between the proton at the chiral center (C2-H) and other protons on the ring can reveal their relative orientation (cis or trans), thus defining the conformation of the ring and the stereochemistry of its substituents. numberanalytics.comipb.pt

Restricted Amide Bond Rotation: The C-N bond of the acetamide group has a partial double-bond character due to resonance, which restricts its rotation. nanalysis.com This can lead to the observation of two distinct sets of NMR signals for the atoms near the amide bond (rotamers), especially at low temperatures. scielo.br Variable-temperature (VT) NMR studies can be used to study this dynamic process and calculate the energy barrier for rotation. nanalysis.com

Chiral Discriminating Agents (CDAs): To determine the enantiomeric purity or assign the absolute configuration of a chiral sample, chiral discriminating agents can be used in NMR. These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. nih.gov These diastereomeric complexes are non-equivalent in the NMR spectrometer and will exhibit separate signals, allowing for the quantification of each enantiomer. For a secondary amine like the piperidine moiety in the precursor, chiral crown ethers or chiral acids have been used effectively as CDAs. nih.gov Similarly, multicomponent reactions using chiral reagents can generate diastereomers with distinct signals in ¹⁹F NMR, offering a sensitive method for chiral discrimination. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a synthesized compound. It provides a highly accurate mass measurement of the parent ion, which can be used to deduce the molecular formula.

For instance, in the analysis of a related derivative, N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide , electrospray ionization (ESI) was used as the ionization method. The expected exact mass for the protonated molecule [M+H]⁺, with the formula C₁₃H₁₇N₃O₃, was calculated to be 263.1270. The high-resolution mass spectrum yielded a found mass of 264.13318, confirming the molecular formula of the synthesized compound. This level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions.

Similarly, for an isomer, alpha-Phenyl-2-piperidineacetamide (C₁₃H₁₈N₂O), which shares the same molecular formula as this compound, liquid chromatography-mass spectrometry (LC-MS) analysis identified the protonated precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 219.1492. nih.gov This accurate mass measurement corresponds to the elemental composition C₁₃H₁₉N₂O⁺, validating the molecular formula of the isomer.

| Compound | Formula | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|---|

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | C₁₃H₁₇N₃O₃ | [M+H]⁺ | 263.1270 | 264.13318 |

| alpha-Phenyl-2-piperidineacetamide | C₁₃H₁₈N₂O | [M+H]⁺ | 219.1492 | 219.1492 |

Vibrational Spectroscopy (IR) Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

In the characterization of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide , Fourier-transform infrared (FT-IR) spectroscopy revealed key absorption bands indicative of its structure. iucr.org The spectrum showed a distinct peak at 3214 cm⁻¹, which is characteristic of the N-H stretching vibration of the amide group. A band at 2937 cm⁻¹ was assigned to the C-H stretching of aliphatic groups, corresponding to the piperidine ring. Furthermore, a strong absorption at 1692 cm⁻¹ confirmed the presence of the carbonyl (C=O) group of the amide functionality. iucr.org

These assignments are consistent with established IR data for acetamide-containing molecules. The characteristic vibrations of the amide group, particularly the N-H stretch and the C=O stretch (Amide I band), are fundamental for confirming the presence of the acetamide linkage in the synthesized compound.

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | N-H (Amide) | Stretching | 3214 | iucr.org |

| C-H (Aliphatic) | Stretching | 2937 | iucr.org | |

| C=O (Amide) | Stretching | 1692 | iucr.org |

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of its derivatives provides critical insights into the expected molecular geometry and packing.

The crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide has been resolved, revealing a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net In this molecule, the piperidine ring is nearly perpendicular to the plane of the rest of the molecule. The crystal packing is stabilized by a network of intermolecular C-H···O hydrogen bonds, which form chains of molecules. nih.gov

Similarly, the analysis of 2-Phenyl-N-(pyrazin-2-yl)acetamide shows a monoclinic space group (P 2₁/c). tandfonline.com Its crystal structure is stabilized by both intramolecular C-H···O and intermolecular N-H···O hydrogen bonds, creating a two-dimensional network. tandfonline.com These studies highlight the importance of hydrogen bonding in dictating the supramolecular assembly of such compounds. The detailed crystallographic data from these derivatives serve as an excellent proxy for understanding the potential solid-state conformation and interactions of this compound.

| Parameter | N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide researchgate.net | 2-Phenyl-N-(pyrazin-2-yl)acetamide tandfonline.com |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₃ | C₁₂H₁₁N₃O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P 2₁/c |

| a (Å) | 16.2304 (9) | 8.1614 (10) |

| b (Å) | 6.5804 (3) | 14.9430 (13) |

| c (Å) | 13.2222 (7) | 9.3877 (9) |

| β (°) | 107.156 (6) | 103.653 (12) |

| Volume (ų) | 1349.33 (13) | 1110.9 (2) |

| Z | 4 | 4 |

Pharmacological and Biological Activity Investigations

Receptor Binding and Ligand Affinity Studies

Following an extensive review of published research, no studies were identified that have evaluated the binding affinity or selectivity of N-(2-(Piperidin-2-yl)phenyl)acetamide for mu (μ) or delta (δ) opioid receptors. Consequently, there is no available data to report on its potential activity as an opioid receptor ligand.

There is currently no scientific literature available that describes the investigation of this compound for its potential interactions with neurotransmitter receptors, including but not limited to dopamine (B1211576) and norepinephrine (B1679862) receptors. As such, its receptor interaction profile in this regard remains uncharacterized.

A thorough search of the scientific literature did not yield any studies concerning the modulatory activity of this compound on the ROR-gamma receptor. Therefore, its potential as a ROR-gamma receptor modulator is unknown at this time.

Preclinical Efficacy in In Vivo Models

No preclinical studies assessing the anticonvulsant properties of this compound in established in vivo seizure models have been found in the public domain. Research into its potential efficacy in this area has not been reported.

There are no published findings from preclinical studies evaluating the anti-inflammatory properties of this compound in any induced inflammation models. Its potential activity as an anti-inflammatory agent has not been documented.

Antimicrobial Spectrum Evaluation (Antibacterial and Antifungal Activity)

A comprehensive review of scientific literature and databases reveals a lack of studies investigating the antimicrobial, specifically antibacterial and antifungal, activity of this compound. While research has been conducted on the antimicrobial properties of various other acetamide (B32628) and piperidine (B6355638) derivatives, no data is currently available for the title compound.

Investigation of Anxiolytic Effects

There is no available scientific literature or research data on the investigation of anxiolytic effects of this compound. Studies on other structurally related compounds, such as certain N-phenyl-acetamide derivatives, have explored anxiolytic potential, but these findings are not directly applicable to this compound.

Assessment of Analgesic Activity in Pain Models

An extensive search of pharmacological and chemical databases indicates that the analgesic activity of this compound has not been assessed in any pain models. Although the broader class of phenylpiperidine derivatives has been a source of analgesic agents, no specific studies on this compound have been published.

Anticancer Activity in Relevant In Vivo Models

There is currently no published research on the in vivo anticancer activity of this compound. The potential of this specific compound as an anticancer agent has not been explored in any relevant animal models according to available scientific records.

Potential for Therapeutic Intervention in Neurodegenerative Conditions

Scientific investigations into the potential of this compound for therapeutic intervention in neurodegenerative conditions have not been reported. While the piperidine scaffold is present in some compounds studied for neuroprotective effects, no such research has been undertaken for this compound.

Anti-Epileptic Potential in Pharmacoresistant Models

A review of the available scientific data shows no studies have been conducted to evaluate the anti-epileptic potential of this compound, particularly in pharmacoresistant models. Research into the anticonvulsant properties of other acetamide derivatives has been performed, but these are not directly related to the title compound. nih.gov

Data Tables

No data is available from research findings to populate any interactive data tables for this compound.

Structure Activity Relationship Sar and Lead Optimization Strategies

Identification of Essential Pharmacophores for Biological Activity

The structure of N-(2-(Piperidin-2-yl)phenyl)acetamide contains three key pharmacophoric elements that are likely crucial for its biological activity: the piperidine (B6355638) ring, the phenyl ring, and the acetamide (B32628) linker.

The Piperidine Moiety: The piperidine ring is a common feature in many biologically active compounds, often serving as a key interaction point with protein targets. Depending on its substitution and conformation, it can engage in hydrogen bonding, ionic interactions (if protonated), and hydrophobic interactions. For instance, in a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues, the piperidine moiety was found to be essential for their documented antimicrobial activity. japsonline.com

The Phenyl Ring: The aromatic phenyl group provides a scaffold for a variety of intermolecular interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues in a target protein. The electronic properties of the phenyl ring can be modulated by introducing substituents, which in turn can influence binding affinity and selectivity.

The Acetamide Linker: The acetamide group is a versatile functional group that can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). The relative orientation of these groups is critical for establishing specific interactions with a biological target. The acetamide moiety is a core structure in a wide array of synthetic pharmaceuticals with a broad spectrum of biological activities. japsonline.com

Systematic Analysis of Structural Modifications on Efficacy and Selectivity

The systematic modification of the this compound scaffold is a key strategy in lead optimization to enhance efficacy and selectivity.

Influence of Substituents on Phenyl and Piperidine Ring Systems

The introduction of substituents on both the phenyl and piperidine rings can significantly impact the pharmacological profile of the molecule.

For the phenyl ring , the position and nature of substituents are critical. In a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was observed that the introduction of a 3-(trifluoromethyl) group on the anilide ring led to considerably higher anticonvulsant activity compared to 3-chloroanilide analogs. nih.gov This highlights the importance of electron-withdrawing groups at specific positions for enhancing biological activity.

For the piperidine ring , substitution can affect both the binding affinity and the pharmacokinetic properties of the compound. Modifications at the piperidine nitrogen, for example, can alter the basicity and lipophilicity of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical exploration of substituents on the this compound scaffold is presented in the table below, based on general medicinal chemistry principles.

| Modification | Rationale | Potential Impact on Activity |

| Phenyl Ring Substitution | ||

| Electron-withdrawing group (e.g., -CF3, -Cl) at para-position | Enhance binding affinity through specific electronic interactions. | May increase potency. |

| Electron-donating group (e.g., -OCH3, -CH3) at ortho- or meta-position | Modulate electronic distribution and steric profile. | Could improve selectivity or alter target interaction. |

| Piperidine Ring Substitution | ||

| Alkyl group on the nitrogen | Increase lipophilicity. | May enhance membrane permeability but could decrease solubility. |

| Polar group (e.g., -OH) on the ring | Introduce hydrogen bonding capabilities. | Could improve solubility and target-specific interactions. |

Impact of Stereochemistry on Biological Potency and Target Selectivity

The this compound molecule possesses at least one chiral center at the C2 position of the piperidine ring. The introduction of further substituents could create additional chiral centers. The stereochemistry of these centers is often a critical determinant of biological activity, as enantiomers can exhibit significantly different potencies and selectivities due to the chiral nature of biological targets.

For the related compound, 2-phenyl-2-(piperidin-2-yl)acetamide, different stereoisomers are recognized, such as the (2R, 2'R) and (2R, 2'S) configurations. nih.govnih.gov It is well-established in medicinal chemistry that different stereoisomers can have vastly different pharmacological effects. For example, one enantiomer might be a potent agonist while the other is inactive or even an antagonist. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound would be a crucial step in understanding its SAR.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The this compound scaffold has several rotatable bonds, allowing it to adopt various conformations. The biologically active conformation is the one that best fits the binding site of the target protein.

Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can help identify the preferred low-energy conformations. Understanding the conformational preferences of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the phenyl and acetamide groups is essential for rational drug design. In a study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, it was found that the dihedral angles were negligible, with the fragment being essentially coplanar in the solid state. researchgate.net This type of analysis provides insights into the spatial arrangement of pharmacophoric features.

Bioisosteric Replacements within the this compound Structure

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be considered to improve its properties.

Phenyl Ring Bioisosteres: The phenyl ring could be replaced with other aromatic or non-aromatic cyclic systems to modulate properties like solubility, metabolism, and target interaction. For example, replacing a phenyl ring with a bridged piperidine moiety has been shown to improve drug-like properties such as solubility and lipophilicity. nih.gov Other potential replacements include heteroaromatic rings like pyridine (B92270) or thiophene. cambridgemedchemconsulting.comsemanticscholar.org

Acetamide Bioisosteres: The amide bond of the acetamide group is susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres, such as a retro-amide, a triazole, or a fluoroalkene, could enhance the metabolic stability of the compound.

The table below outlines some potential bioisosteric replacements for the core fragments of this compound.

| Original Fragment | Bioisosteric Replacement | Rationale for Replacement |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane (BCP) | Modulate electronics, improve solubility, explore new binding interactions. cambridgemedchemconsulting.comnih.govsemanticscholar.org |

| Acetamide Linker | Sulfonamide, Reverse Amide, 1,2,3-Triazole | Increase metabolic stability, alter hydrogen bonding capacity. |

| Piperidine Ring | Pyrrolidine, Morpholine, Tetrahydropyran | Alter ring size and polarity, introduce new interaction points. |

Rational Design Principles for Novel Analogues with Improved Pharmacological Profiles

Rational drug design aims to develop new molecules with enhanced potency, selectivity, and pharmacokinetic properties based on a thorough understanding of the target and the SAR of lead compounds. slideshare.net For this compound, a rational design approach would involve several key steps:

Target Identification and Validation: The first step would be to identify the biological target responsible for the desired pharmacological effect.

Computational Modeling: Once a target is identified, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding mode of this compound and to guide the design of new analogues with improved interactions. patsnap.com

Iterative Synthesis and Biological Evaluation: Based on the computational predictions and SAR data, a focused library of analogues would be synthesized. These compounds would then be subjected to a battery of in vitro and in vivo assays to evaluate their potency, selectivity, and ADME properties. nih.gov

Structure-Based Design: If the three-dimensional structure of the target protein is available, structure-based drug design techniques can be used to design molecules that fit precisely into the binding site and form optimal interactions. In a study on N-phenyl-2-(phenyl-amino) acetamide derivatives, X-ray crystallography and structure-based design were instrumental in discovering a novel series with remarkable affinity for factor VIIa. ijper.org

By systematically applying these principles, it is possible to rationally design novel analogues of this compound with improved pharmacological profiles, paving the way for the development of new therapeutic agents.

Lack of Publicly Available Research Data Precludes Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the structure-activity relationship (SAR) or lead optimization strategies for the chemical compound this compound has been identified. This scarcity of public information prevents the generation of an article based on the requested outline.

The investigation sought scholarly articles, patents, and research data focused on the derivatization and optimization of this compound. However, the search results did not yield any documents containing studies on this specific molecule. The available literature focuses on related but structurally distinct compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, N-phenyl-N-(piperidin-2-yl)propionamide derivatives, and N-(1-benzylpiperidin-4-yl)arylacetamide analogues. These compounds differ from the target molecule in their core structure, substituent placement, or the nature of the chemical linker, making their SAR data inapplicable to this compound.

Further targeted searches for the exact compound name and potential synthetic precursors also failed to uncover any relevant research on its lead optimization or the biological activities of its derivatives. Chemical databases list isomers and related structures, but specific SAR studies for this compound are absent from the public domain.

Consequently, the requested article, which was to be strictly focused on the lead compound derivatization and optimization approaches for this compound, cannot be produced. The foundational research data required to populate the specified sections and subsections of the article outline is not available in the public scientific literature.

Mechanistic Elucidation and Molecular Interactions

Molecular Target Identification and Validation through Biochemical Assays

There is no available information from biochemical assays to identify or validate a specific molecular target for N-(2-(Piperidin-2-yl)phenyl)acetamide. While other acetamide (B32628) derivatives have been investigated for their effects on various enzymes and receptors, such as cholinesterases and voltage-sensitive sodium channels, no such studies have been published for this particular compound.

Quantitative Binding Affinity Determinations (e.g., IC50, Ki Values)

Quantitative binding affinity data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are crucial for understanding the potency of a compound against its molecular target. At present, there are no published studies reporting these values for this compound.

Table 1: Quantitative Binding Affinity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

|---|

Investigation of Downstream Biological Pathway Modulation

The effect of a compound on downstream biological pathways provides insight into its broader physiological effects. Research into how this compound may modulate any such pathways has not been documented in the available scientific literature.

Enzyme Kinetics Analysis to Determine Inhibition Type

For compounds that act as enzyme inhibitors, enzyme kinetics analysis is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). Without an identified enzyme target, no kinetic studies have been performed for this compound.

Table 2: Enzyme Inhibition Kinetics for this compound

| Enzyme Target | Substrate | Inhibition Type | Km (µM) | Vmax | Reference |

|---|

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Target Complex Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. ddg-pharmfac.net This method evaluates the binding compatibility and estimates the strength of the interaction, often expressed as a docking score. For N-(2-(Piperidin-2-yl)phenyl)acetamide, docking studies are essential to identify potential biological targets and to understand the structural basis of its activity. The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring algorithm to rank the possible binding poses within the receptor's active site. nih.govorientjchem.org

Standard molecular docking often treats the receptor as a rigid structure. However, biological macromolecules are flexible and can undergo conformational changes upon ligand binding. Induced Fit Docking (IFD) addresses this by allowing flexibility in both the ligand and the receptor's active site residues. mdpi.com This methodology provides a more realistic and accurate prediction of the binding mode. In the case of this compound, an IFD approach would allow the piperidine (B6355638) and phenylacetamide moieties to optimally orient themselves within the binding pocket, while key amino acid side chains in the receptor adjust to create a more favorable interaction, leading to a more accurate prediction of the ligand-receptor complex. mdpi.com

The output of a docking simulation is a set of binding poses, which are analyzed to identify key intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. For a molecule like this compound, the analysis would focus on several types of interactions. Hydrogen bonds are expected to form between the amide group (both the N-H donor and C=O acceptor) and polar residues in the receptor active site. The phenyl ring can participate in hydrophobic interactions and pi-pi stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. Furthermore, the piperidine ring can engage in van der Waals and hydrophobic interactions.

Table 1: Illustrative Key Intermolecular Interactions for this compound

| Structural Moiety of Compound | Potential Interaction Type | Potential Interacting Receptor Residue |

|---|---|---|

| Acetamide (B32628) N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain C=O) |

| Acetamide C=O | Hydrogen Bond Acceptor | Asn, Gln, Ser, Lys (side chain N-H) |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp |

| Piperidine Ring | Hydrophobic / van der Waals | Ala, Val, Leu, Ile |

| Piperidine N-H | Hydrogen Bond Donor / Ionic | Asp, Glu |

Binding Free Energy Calculations (e.g., MM-GBSA/PBSA Methods)

While docking provides a rapid estimation of binding affinity, methods like Molecular Mechanics combined with Generalized Born or Poisson-Boltzmann Surface Area (MM-GBSA and MM-PBSA) offer a more accurate calculation of binding free energy. nih.govnih.gov These end-point methods calculate the free energy of the ligand-receptor complex by combining molecular mechanics energy terms with continuum solvation models. nih.govresearchgate.net The calculation is typically performed on snapshots from a molecular dynamics simulation, providing a more rigorous evaluation than the initial docking score. researchgate.net This approach helps to refine and re-rank docking poses, eliminating potential false positives. frontiersin.org

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. This value is composed of several energy terms, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. frontiersin.org Analyzing these components can reveal the primary driving forces for the binding of this compound to its target.

Table 2: Example Breakdown of MM-GBSA Binding Free Energy Components

| Energy Component | Description | Typical Contribution |

|---|---|---|

| ΔE_vdW (van der Waals) | Energy from London dispersion forces. | Favorable (Negative) |

| ΔE_elec (Electrostatic) | Energy from Coulombic interactions. | Favorable (Negative) |

| ΔG_polar (Polar Solvation) | Energy cost of desolvating polar groups upon binding. | Unfavorable (Positive) |

| ΔG_nonpolar (Non-polar Solvation) | Energy gain from burying hydrophobic surfaces (SASA). | Favorable (Negative) |

| ΔG_bind (Total Binding Free Energy) | Sum of all components; predicts binding affinity. | Overall Negative for Binders |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. nih.gov These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. orientjchem.org The MEP map reveals electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which corroborates the interaction patterns predicted by molecular docking. researchgate.net

Table 3: Predicted Electronic Properties of this compound

| Property | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. |

Virtual Screening and De Novo Design of this compound Analogues

With a validated binding mode for this compound, computational methods can be used to discover new, potentially more potent analogues. Virtual screening involves searching large chemical databases for compounds that are structurally similar or predicted to bind to the same target. ddg-pharmfac.netnih.gov This can be done through ligand-based methods (searching for similar chemical fingerprints) or structure-based methods (docking millions of compounds into the target's active site). nih.gov

De novo design, on the other hand, is a computational technique for building novel molecular structures from scratch. researchgate.net Using the binding pocket of the target as a template, algorithms can place fragments and grow them into complete molecules that are optimized to fit the active site's shape and chemical environment. This approach can generate novel scaffolds and derivatives based on the core structure of this compound, exploring new chemical space for improved potency and properties. researchgate.net

Molecular Dynamics Simulations to Explore Ligand-Receptor Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating its movement over time. mdpi.com An MD simulation of the this compound-receptor complex, initiated from a promising docking pose, can assess the stability of the interaction. polyu.edu.hk Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains securely in the binding pocket. polyu.edu.hk Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. MD simulations are also crucial for generating the conformational ensembles needed for accurate MM-GBSA/PBSA calculations. researchgate.netelifesciences.org

Future Perspectives and Research Trajectories

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the initial therapeutic focus for piperidine (B6355638) derivatives has often been in areas like central nervous system (CNS) disorders and pain management, the N-(2-(Piperidin-2-yl)phenyl)acetamide scaffold holds promise for a wider range of applications. encyclopedia.pubresearchgate.net Future research will likely extend into oncology, where piperidine moieties are integral to next-generation small-molecule inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) in hematologic malignancies. pmarketresearch.com The structural flexibility of the this compound core allows for modifications that could tailor its activity toward novel cancer-related targets.

Furthermore, the growing need for new antiviral and anti-inflammatory agents presents another frontier. researchandmarkets.comnih.gov The piperidine ring is a common feature in various pharmaceuticals, and its incorporation into the this compound structure could be leveraged to develop new candidates for treating infectious and inflammatory diseases. qyresearch.innih.gov A systematic exploration of its activity against a broad panel of biological targets will be crucial in identifying these new therapeutic avenues.

Integration of Advanced Preclinical Models for Efficacy and Pharmacodynamic Evaluation

To better predict the clinical success of this compound and its analogues, future research will necessitate the use of more sophisticated preclinical models. For potential CNS applications, this includes the increasing use of human induced pluripotent stem cell (iPSC)-derived neuronal models, which can offer insights into human-specific disease mechanisms and drug responses. ncardia.com These models are particularly valuable for studying neurodegenerative and psychiatric disorders, where traditional animal models often fall short in recapitulating the complexity of the human brain. catapult.org.uk

In addition to cellular models, the use of advanced in vivo techniques will be critical. Preclinical electroencephalogram (EEG) biomarkers, for instance, can provide quantifiable and translational data on a compound's effects on neural activity, enhancing the predictive value of preclinical studies for CNS drug candidates. synapcell.com For other potential therapeutic areas, such as oncology, the use of patient-derived xenograft (PDX) models can offer a more clinically relevant assessment of a drug's efficacy. medicilon.com

Development of Scalable and Sustainable Synthetic Methodologies

The advancement of this compound from a laboratory curiosity to a viable therapeutic agent will depend on the development of efficient, scalable, and environmentally friendly synthetic routes. nih.gov Traditional methods for constructing piperidine rings can be lengthy and resource-intensive. mdpi.com Recent innovations in synthetic chemistry, however, offer promising alternatives.

Future synthetic strategies are likely to focus on:

Biocatalysis: The use of enzymes to perform key synthetic steps, such as C-H oxidation, can lead to highly selective and sustainable processes, reducing the need for protecting groups and harsh reagents. news-medical.net

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processing, making the synthesis of piperidine derivatives more amenable to industrial production. organic-chemistry.org

Catalytic Hydrogenation: The development of novel catalysts for the hydrogenation of pyridine (B92270) precursors can provide a more direct and atom-economical route to the piperidine core. nih.gov

A recent study highlighted a novel, modular approach to piperidine synthesis that combines biocatalytic oxidation and radical cross-coupling, drastically reducing the number of synthetic steps and avoiding the use of costly precious metals. news-medical.net Such innovative methods will be instrumental in the future development of this compound and its derivatives.

Application of Chemoinformatics and Artificial Intelligence in this compound Research

Chemoinformatics and artificial intelligence (AI) are poised to revolutionize the discovery and optimization of drugs based on the this compound scaffold. youtube.com These computational tools can accelerate the identification of promising new derivatives and predict their biological activities and pharmacokinetic properties. researchgate.netnih.gov

Key applications in this area will include:

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target.

De Novo Drug Design: Employing generative AI algorithms to design novel molecules with desired properties from the ground up. youtube.com

ADMET Prediction: Utilizing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new chemical entities, allowing for the early identification of candidates with favorable drug-like properties.

Target Identification: In silico methods can help predict potential biological targets for this compound, guiding further experimental validation. clinmedkaz.org

Understanding the Polypharmacological Potential of the this compound Scaffold

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized and exploited concept in drug discovery. nih.gov The this compound scaffold, with its distinct piperidine and phenylacetamide moieties, is a prime candidate for exhibiting such multi-target activity.

Future research should focus on a comprehensive profiling of this compound and its derivatives against a wide array of receptors, enzymes, and ion channels. This could reveal unexpected therapeutic opportunities and provide a more holistic understanding of the compound's biological effects. By embracing a polypharmacological approach, it may be possible to design single-molecule therapies that can address complex diseases with multifactorial etiologies. The development of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a growing trend in medicinal chemistry, and the this compound scaffold provides a versatile platform for such endeavors. nih.gov

Q & A

Q. What are the established synthetic routes for N-(2-(Piperidin-2-yl)phenyl)acetamide, and what are their comparative advantages?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the piperidine ring via cyclization of an appropriate amine precursor.

- Step 2 : Acetylation of the aromatic amine using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Alternative routes : Substitution reactions on pre-functionalized phenylpiperidine scaffolds (e.g., halogen displacement with acetamide derivatives) . Key Considerations:

- Purity optimization requires column chromatography or recrystallization, monitored by HPLC or TLC .

- Yields vary with steric hindrance around the piperidine nitrogen; bulky substituents may necessitate microwave-assisted synthesis .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm piperidine ring conformation (e.g., axial/equatorial protons at δ 1.5–3.0 ppm) and acetamide carbonyl resonance (δ ~168–170 ppm in 13C) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with piperidine ring cleavage .

- IR Spectroscopy : Identify N-H stretching (~3200–3300 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific activity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., serotonin or dopamine transporters) based on piperidine’s conformational flexibility .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from analogs .

- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for piperidine-acetamide analogs?

Methodological Answer:

- Dose-Response Replication : Test compounds across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess cell-type specificity .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in IC50 values .

- Orthogonal Assays : Combine enzyme inhibition (e.g., LOX or COX-2) with functional cellular assays (e.g., calcium flux) to confirm mechanism .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Compare Pd/C vs. Raney nickel for hydrogenation steps to reduce over-reduction by-products .

- Solvent Optimization : Replace DMF with DMSO to enhance reaction homogeneity and reduce dimerization side products .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.